molecular formula C8H7N5O5 B11509733 Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11509733
M. Wt: 253.17 g/mol
InChI Key: VXOOPAFDKUPVLR-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the triazolo-pyrimidine family. This class of compounds is known for its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C8H7N5O5

Molecular Weight

253.17 g/mol

IUPAC Name

methyl 5-methyl-6-nitro-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7N5O5/c1-3-4(13(16)17)6(14)12-8(9-3)10-5(11-12)7(15)18-2/h1-2H3,(H,9,10,11)

InChI Key

VXOOPAFDKUPVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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